N-ブチル-1-フェニルメタンイミン

説明

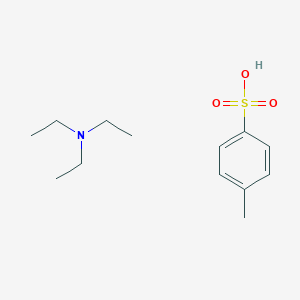

Butylamine, N-benzylidene- is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.

The exact mass of the compound Butylamine, N-benzylidene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butylamine, N-benzylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylamine, N-benzylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シッフ塩基反応

N-ブチル-1-フェニルメタンイミンは、ベンズアルデヒドとn-ブチルアミンを含むシッフ塩基反応に使用されます。この反応は、異なる温度で行われ、ペルバポレーション(PV)技術によってプロセス中に生成された水の除去が行われます。PVによる支援なしに行われたシッフ塩基反応から得られた収率は、温度が5〜45℃に変化すると、58〜84重量%でした。 一方、この反応混合物から水を除去するためにPVプロセスが使用された場合、収率は同じ温度順で重量で90.4%から98.6%に上昇しました .

[3 + 2] 環状付加反応

N-メチル-1-フェニルメタンイミンオキシドニトロン1とビシクロプロピリデン2の[3 + 2]環状付加(32CA)反応の機構と位置選択性を、B3LYP/6–311 + + G(d,p)レベルでの分子電子密度理論(MEDT)を用いて解析しました .

電気化学的に促進された酸化カップリング

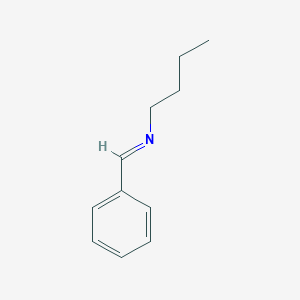

N-ベンジリデンブチルアミンは、ベンジルアミンの電気化学的に促進された酸化カップリングに使用されます。 目的生成物であるN-ベンジリデンブチルアミンは、大規模生産が容易であり、0.64 g(収率64%)のサンプルは、ラボ規模のバッチ実験で容易に生成できます .

光触媒カップリング

N-ベンジリデンブチルアミンは、可視光照射下で常温で空気圧下で、ベンジルアミン(BA)をN-ベンジリデンベンジルアミン(NBBA)に高効率に変換する優れた光触媒活性を示します .

スピントラップ

N-ベンジリデン-t-ブチルアミンオキシド(PBN)、N-ベンジリデンアニリンオキシド(DPN)、および2,3,5,6-テトララエチルニトロソベンゼン(ND)は、相対速度でフェニルラジカルを捕捉します

作用機序

Target of Action

It’s worth noting that similar compounds have been found to interact with various biological targets, influencing their function and leading to various downstream effects .

Mode of Action

It’s known that the compound is involved in schiff base reactions, where it reacts with other compounds to form imines . This reaction is influenced by various factors, including temperature and the presence of water .

Biochemical Pathways

It’s known that the compound is involved in schiff base reactions, which are crucial in various biochemical processes .

Result of Action

It’s known that the compound can react with other compounds to form imines, which can have various effects depending on the specific reaction and conditions .

Action Environment

The action of N-butyl-1-phenylmethanimine is influenced by various environmental factors. For instance, the yield of imine obtained from the Schiff base reaction involving N-butyl-1-phenylmethanimine varies with temperature and the presence of water . The yield can be improved by using a pervaporation technique to eliminate water from the reaction mixture .

特性

IUPAC Name |

N-butyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUISXJUXDNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304443 | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-18-5 | |

| Record name | Butylbenzylideneamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide insight into the structural characterization of N-butyl-1-phenylmethanimine, particularly regarding its conformation and how it was determined?

A1: While the provided research doesn't delve into the specifics of N-butyl-1-phenylmethanimine's conformation, it does offer insight into the conformational analysis of its diastereomeric precursor molecules, N,N'-dibutyl-alpha,alpha'-diphenylethylenediamine. [] Through reactions with formaldehyde, carbon disulfide, and analysis via infrared spectroscopy, researchers were able to distinguish between meso and dl isomers and determine their respective constellations. [] This type of analysis, coupled with additional techniques like NMR spectroscopy and X-ray crystallography, can provide valuable information about the three-dimensional structure and conformational preferences of similar imine compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)